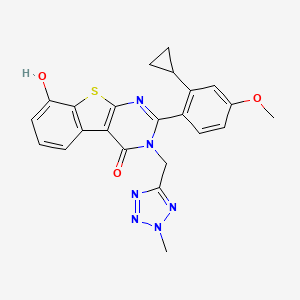
Hsd17B13-IN-68
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-68 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in hepatocytes and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 is considered a promising therapeutic approach for treating these liver diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-68 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar inhibitors often involve:
Formation of the core scaffold: This typically involves multi-step organic synthesis, including condensation reactions, cyclization, and functional group transformations.
Functionalization: Introduction of specific functional groups that enhance binding affinity and selectivity towards HSD17B13.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing stringent quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for quality assurance .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-68 can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain functional groups to their corresponding reduced forms.
Substitution: Replacement of functional groups with other substituents to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups can yield ketones or aldehydes, while reduction of ketones can produce secondary alcohols .
Scientific Research Applications
Hsd17B13-IN-68 has several scientific research applications, particularly in the fields of:
Chemistry: Used as a tool compound to study the biochemical pathways involving HSD17B13.
Biology: Investigates the role of HSD17B13 in lipid metabolism and liver diseases.
Medicine: Potential therapeutic agent for treating NAFLD and NASH.
Industry: Development of diagnostic assays and therapeutic interventions targeting HSD17B13 .
Mechanism of Action
Hsd17B13-IN-68 exerts its effects by inhibiting the enzymatic activity of HSD17B13. This enzyme is involved in the metabolism of lipids within hepatocytes. By inhibiting HSD17B13, this compound reduces the formation and accumulation of lipid droplets, thereby mitigating the progression of NAFLD and NASH. The molecular targets include the active site of HSD17B13, where the inhibitor binds and prevents substrate conversion .
Comparison with Similar Compounds
Similar Compounds
- Hsd17B13-IN-1
- Hsd17B13-IN-2
- Hsd17B13-IN-3
Uniqueness
Hsd17B13-IN-68 is unique due to its high selectivity and potency towards HSD17B13 compared to other inhibitors. It has shown superior efficacy in preclinical models of NAFLD and NASH, making it a promising candidate for further development .
Properties
Molecular Formula |
C23H20N6O3S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-(2-cyclopropyl-4-methoxyphenyl)-8-hydroxy-3-[(2-methyltetrazol-5-yl)methyl]-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H20N6O3S/c1-28-26-18(25-27-28)11-29-21(14-9-8-13(32-2)10-16(14)12-6-7-12)24-22-19(23(29)31)15-4-3-5-17(30)20(15)33-22/h3-5,8-10,12,30H,6-7,11H2,1-2H3 |
InChI Key |
KUQVOBSULBSULQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)CN2C(=NC3=C(C2=O)C4=C(S3)C(=CC=C4)O)C5=C(C=C(C=C5)OC)C6CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















